2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring fused with a carboxylic acid group and a hydroxy-methoxyphenyl moiety
Mechanism of Action
Target of Action
It’s known that similar compounds have been used to inhibit prostaglandin e (2) production .
Mode of Action
It’s known that similar compounds interact with their targets to bring about changes in the body .
Biochemical Pathways
It’s known that similar compounds can affect liver lipid metabolism .
Pharmacokinetics
A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .
Result of Action
It’s known that similar compounds can enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .
Action Environment
It’s known that similar compounds can be affected by factors such as diet and gut microbiota .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to ferulic acid, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a thiazolidine derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(4-oxo-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.
Reduction: Formation of 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-methanol.
Substitution: Formation of various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-microbial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.
4-Hydroxy-3-methoxybenzaldehyde: Used as a precursor in the synthesis of various organic compounds.
2-(4-Hydroxy-3-methoxyphenyl)acetic acid: Studied for its anti-inflammatory and analgesic effects.
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-9-4-6(2-3-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNFSTNMEBJXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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